Platensimycin

FabF inhibition Enzyme selectivity Antibacterial target engagement

Researchers studying antibiotic resistance need highly selective FabF probes to dissect the bacterial FASII pathway without off-target confounding. Platensimycin (IC₅₀ 0.13 μg/mL, >800× selectivity over FabH) enables precise target validation. • Unique tetracyclic cage scaffold - no cross-resistance with existing antibiotic classes • MIC 0.5 μg/mL against MRSA (linezolid: 2 μg/mL) • HeLa IC₅₀ >1,000 μg/mL ensures wide safety margin for topical applications. Supplied as ≥95% pure solid with QC documentation; 250 μg and 1 mg sizes available for global shipping.

Molecular Formula C24H27NO7
Molecular Weight 441.5 g/mol
CAS No. 835876-32-9
Cat. No. B021506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatensimycin
CAS835876-32-9
Synonymsplatensimycin
Molecular FormulaC24H27NO7
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
InChIInChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1
InChIKeyCSOMAHTTWTVBFL-OFBLZTNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan solid

Structure & Identifiers


Interactive Chemical Structure Model





Platensimycin: FabF-Selective Antibiotic for Gram-Positive Research


Platensimycin (PTM; CAS 835876-32-9) is a diterpenoid natural product isolated from Streptomyces platensis that selectively inhibits the bacterial fatty acid synthase II (FASII) enzyme β-ketoacyl-acyl carrier protein synthase II (FabF) [1]. It demonstrates potent activity against multidrug-resistant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2]. Its unique tetracyclic cage-like structure and novel mechanism of action distinguish it from conventional antibiotics [3].

Why Platensimycin Cannot Be Simply Substituted


Platensimycin exhibits a unique combination of high FabF selectivity and structural novelty that prevents functional substitution by other FASII inhibitors or clinically used antibiotics. Unlike the dual FabF/FabH inhibitor platencin, which has a broader target profile [1], and thiolactomycin, which shows weak FabF inhibition (IC50 ~1.3–13 μg/mL) [2], platensimycin's sub-micromolar FabF inhibition is highly specific. Furthermore, its tetracyclic ketolide scaffold is distinct from oxazolidinones (e.g., linezolid) and glycopeptides (e.g., vancomycin), conferring a novel mechanism of action that avoids cross-resistance with existing antibiotic classes [3].

Platensimycin: Quantitative Comparative Evidence


FabF Inhibition Potency & Selectivity

Platensimycin exhibits potent and selective inhibition of FabF, whereas platencin inhibits both FabF and FabH with lower potency, and thiolactomycin shows weak, non-selective activity [1]. This high selectivity is critical for minimizing off-target effects and understanding bacterial FASII pathway biology [2].

FabF inhibition Enzyme selectivity Antibacterial target engagement

Anti-MRSA Potency vs. Linezolid

Against methicillin-resistant Staphylococcus aureus (MRSA), platensimycin demonstrates MIC values comparable or superior to the clinical antibiotic linezolid, and generally superior to its analog platencin [1]. This potency against a key multidrug-resistant pathogen underscores its value as a lead compound for antibiotic development [2].

MRSA MIC Antibiotic resistance

Mammalian Cytotoxicity vs. Platencin

Platensimycin exhibits negligible cytotoxicity against mammalian cells, with an IC50 value >1,000 μg/mL in HeLa cells, indicating a wide therapeutic window [1]. In contrast, platencin shows detectable cytotoxicity at lower concentrations (IC50 >100 μg/mL), suggesting a narrower safety margin [2].

Cytotoxicity HeLa cells Therapeutic index

In Vivo MRSA Wound Model Efficacy

In a mouse wound infection model, platensimycin delivered topically significantly reduced MRSA bacterial burden, demonstrating comparable or superior efficacy to the clinical topical antibiotic mupirocin [1]. This validates its potential as a topical anti-infective agent against drug-resistant skin infections [2].

In vivo efficacy MRSA infection Topical antibiotic

Platensimycin: Key Research & Preclinical Applications


FASII Pathway Mechanistic Studies

Platensimycin serves as an optimal chemical probe for dissecting the FASII pathway due to its high FabF selectivity (IC50 = 0.13 μg/mL) and >800× selectivity window against FabH [1]. This specificity allows researchers to isolate FabF-dependent effects without confounding dual FabF/FabH inhibition, enabling precise pathway mapping and target validation studies in S. aureus and other Gram-positive bacteria [2].

Anti-MRSA Drug Discovery & Lead Optimization

With MIC values as low as 0.5 μg/mL against MRSA — outperforming both platencin (1 μg/mL) and linezolid (2 μg/mL) — platensimycin is a validated starting point for medicinal chemistry campaigns targeting drug-resistant S. aureus [1]. Its unique tetracyclic scaffold offers multiple sites for semisynthetic modification, and its demonstrated in vivo efficacy in wound infection models confirms its translational potential [2].

Topical Antibiotic Formulation Development

Platensimycin's efficacy in topical MRSA wound infection models, comparable to mupirocin, supports its development as a topical anti-infective for skin and soft tissue infections [1]. Its favorable cytotoxicity profile (HeLa IC50 >1,000 μg/mL) provides a wide safety margin for topical applications, while nanoformulation strategies (liposomes, micelles) have been shown to further enhance its antibacterial performance [2].

Comparative Pharmacology & Resistance Studies

Platensimycin's novel mechanism of action (FabF inhibition) makes it an essential reference compound for cross-resistance studies. Its lack of cross-resistance with existing antibiotic classes (e.g., oxazolidinones, glycopeptides) allows researchers to investigate resistance mechanisms and combination therapies against multidrug-resistant Gram-positive pathogens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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